3-(benzenesulfonyl)-1-(3-fluorobenzoyl)pyrrolidine
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Overview
Description
3-(benzenesulfonyl)-1-(3-fluorobenzoyl)pyrrolidine is a synthetic organic compound with the molecular formula C17H16FNO3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-(3-fluorobenzoyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the use of fluorobenzene derivatives in a substitution reaction.
Attachment of the Phenylsulfonyl Group: This is usually done through sulfonylation reactions using reagents like phenylsulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-1-(3-fluorobenzoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: The compound may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-(3-fluorobenzoyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and phenylsulfonyl groups can enhance binding affinity and selectivity, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
(3-Fluorophenyl)(pyrrolidin-3-yl)methanone: Similar structure but lacks the phenylsulfonyl group.
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Contains different substituents on the phenyl ring.
Uniqueness
3-(benzenesulfonyl)-1-(3-fluorobenzoyl)pyrrolidine is unique due to the presence of both fluorophenyl and phenylsulfonyl groups, which can significantly influence its chemical properties and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S/c18-14-6-4-5-13(11-14)17(20)19-10-9-16(12-19)23(21,22)15-7-2-1-3-8-15/h1-8,11,16H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZUGHIJKQPOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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